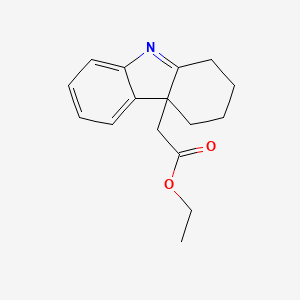

![molecular formula C14H17N5O2 B2510038 3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-19-3](/img/structure/B2510038.png)

3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

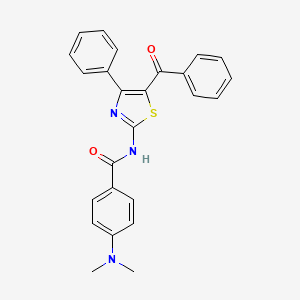

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is an amphoteric in nature i.e. it shows both acidic and basic properties .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

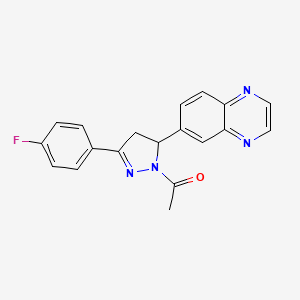

Unnatural Base Pairs for Synthetic Biology

In synthetic biology, the development of unnatural base pairs beyond standard Watson-Crick base pairs is of significant interest. Research efforts have demonstrated the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns for unnatural base pairs. Imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines, related to the queried compound, have been developed as part of these efforts. These compounds, recognized as ring-expanded purines, satisfy criteria for shape complementarity and enhanced stacking ability, indicating their potential in expanding the genetic alphabet (Saito-Tarashima & Minakawa, 2018).

Ionic Liquids in Chemical Modification of Cellulose

Ionic liquids, some of which may structurally resemble the queried compound, have been applied as solvents for cellulose and in its chemical modification. These ionic liquids, including imidazolium-based ones, facilitate homogeneous acylation, carbanilation, and silylation of cellulose under mild conditions. This application highlights the role of such compounds in green chemistry and the development of new materials (Heinze et al., 2008).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of various compounds, including those with structures related to imidazo-purines, has been studied using ABTS/PP decolorization assays. These studies contribute to understanding the reaction pathways and the specificity of antioxidant actions, offering insights into their potential applications in health and disease prevention (Ilyasov et al., 2020).

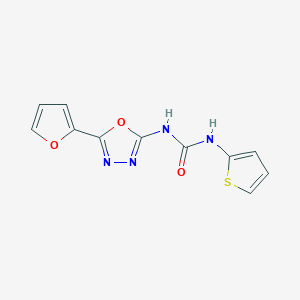

Medicinal Chemistry: Therapeutic Versatility of Hydantoin Derivatives

Hydantoin derivatives, chemically related to the queried compound, exhibit a range of biological and pharmacological activities, making them significant in medicinal chemistry. These activities include therapeutic and agrochemical applications, highlighting the compound's versatility and potential in developing new treatments and healthcare products (Shaikh et al., 2023).

Corrosion Inhibition

Imidazoline and its derivatives, which share a heterocyclic core with the queried compound, are known for their effectiveness as corrosion inhibitors. Their molecular structure, featuring a 5-membered heterocyclic ring and a long hydrocarbon chain, allows for strong adsorption onto metal surfaces, indicating their importance in industrial applications (Sriplai & Sombatmankhong, 2023).

Mechanism of Action

Target of Action

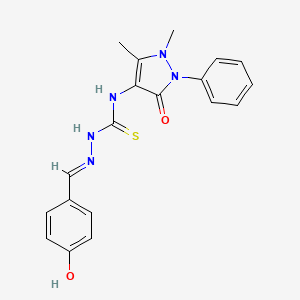

Imidazole derivatives have been found to interact with a variety of biological targets. For instance, some imidazole derivatives have been reported to show anti-tubercular activity against Mycobacterium tuberculosis strain .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting they may interfere with pathways essential for the bacterium’s survival .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can vary widely depending on their specific chemical structure. Generally, imidazole is a small, polar molecule that is highly soluble in water and other polar solvents .

Result of Action

The molecular and cellular effects of imidazole derivatives can vary depending on their specific targets and mode of action. For instance, imidazole derivatives with anti-tubercular activity may lead to the death of Mycobacterium tuberculosis cells .

Action Environment

The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For instance, the solubility and stability of imidazole derivatives can be affected by the pH of the environment .

Future Directions

properties

IUPAC Name |

6-ethyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-5-7-18-12(20)10-11(16(4)14(18)21)15-13-17(6-2)9(3)8-19(10)13/h5,8H,1,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYSAFCRMCQBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2509973.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2509976.png)